6-[2-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-4-methyl-4,5-dihydropyridazin-3-ol
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Overview
Description
Pimobendan is a benzimidazole-pyridazinone derivative known for its dual action as a calcium sensitizer and a selective inhibitor of phosphodiesterase 3. It is primarily used in veterinary medicine to manage heart failure in dogs, particularly those suffering from myxomatous mitral valve disease or dilated cardiomyopathy . Pimobendan is also available for human use in Japan under the brand name Acardi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, potassium hydroxide hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . Another method involves the synthesis of a key intermediate, 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid, through condensation and decarboxylation of 1-(4-chlorophenyl)propan-1-one with glyoxylic acid followed by reduction .
Industrial Production Methods
Industrial production of pimobendan typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pimobendan undergoes various chemical reactions, including:
Oxidation: Pimobendan can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in pimobendan.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of pimobendan, particularly in the formation of key intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Potassium hydroxide, glyoxylic acid, and other nucleophiles
Major Products
The major products formed from these reactions include various intermediates and the final pimobendan compound, which is characterized by its benzimidazole-pyridazinone structure.
Scientific Research Applications
Pimobendan has several scientific research applications:
Chemistry: Used as a model compound to study calcium sensitization and phosphodiesterase inhibition.
Biology: Investigated for its effects on calcium sensitivity and intracellular signaling pathways.
Medicine: Widely used in veterinary medicine to manage heart failure in dogs. .
Industry: Used in the pharmaceutical industry for the production of heart failure medications.
Mechanism of Action
Pimobendan exerts its effects through a dual mechanism:
Calcium Sensitization: It increases the binding efficiency of cardiac troponin to calcium ions, enhancing myocardial contractility without significantly increasing oxygen consumption.
Phosphodiesterase Inhibition: Pimobendan inhibits phosphodiesterase 3, leading to increased intracellular cyclic adenosine monophosphate levels, which results in vasodilation and reduced cardiac workload
Comparison with Similar Compounds
Similar Compounds
Dobutamine: Another positive inotropic agent but works through beta-adrenergic receptor stimulation.
Milrinone: A phosphodiesterase 3 inhibitor with similar inotropic and vasodilatory effects.
Enalapril: An angiotensin-converting enzyme inhibitor used in conjunction with pimobendan for heart failure management
Uniqueness
Pimobendan is unique due to its dual mechanism of action, combining calcium sensitization and phosphodiesterase inhibition. This dual action makes it particularly effective in managing heart failure with fewer side effects compared to other inotropic agents .
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-5-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-16(22-23-19(11)24)13-5-8-15-17(10-13)21-18(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,23,24) |
InChI Key |
WTNHQTPNWSUDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NNC1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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